molecular formula C10H12ClNO2 B227699 Methyl [(2-chlorobenzyl)amino]acetate

Methyl [(2-chlorobenzyl)amino]acetate

Cat. No.: B227699
M. Wt: 213.66 g/mol
InChI Key: WEPDHMPDYCDFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(2-chlorobenzyl)amino]acetate is an organic compound characterized by a methyl ester group linked to an aminoacetate backbone, which is further substituted with a 2-chlorobenzyl moiety. Its molecular formula is C₁₀H₁₂ClNO₂, and it is structurally defined by the presence of a chlorine atom at the ortho position of the benzyl ring.

The synthesis typically involves alkylation or esterification reactions, often utilizing microwave-assisted methods to enhance reaction efficiency and yield . Its physicochemical properties, such as melting point (89–90°C) and spectral characteristics (e.g., IR peaks at 1740 cm⁻¹ for C=O), have been well-documented .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-[(2-chlorophenyl)methylamino]acetate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)7-12-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3

InChI Key

WEPDHMPDYCDFON-UHFFFAOYSA-N

SMILES

COC(=O)CNCC1=CC=CC=C1Cl

Canonical SMILES

COC(=O)CNCC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorobenzyl-Substituted Amino Acid Esters

Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate (Compound II)
  • Structure: Incorporates a pyridazinone ring, with the 2-chlorobenzyl group attached to position 3.
  • Synthesis : Prepared via solvent-free, microwave-assisted N-alkylation, yielding 92% product .
  • Key Data :

    Property Value
    Melting Point 89–90°C
    IR (C=O) 1740 cm⁻¹
    MS (M+1)+ 321.5

Comparison: Unlike Methyl [(2-chlorobenzyl)amino]acetate, Compound II includes a heterocyclic pyridazinone ring, which enhances its rigidity and may improve receptor binding in therapeutic applications .

Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
  • Structure: Features a hydrochloride salt of the amino ester, with a 2-chlorophenyl group directly attached to the α-carbon .
  • Applications : Used as an intermediate in peptide synthesis and chiral resolution studies.
  • Key Data: Property Value Purity 95% (H-DL-Phg(2-Cl)-OMe.HCl) CAS No. 141109-13-9

Comparison: The hydrochloride salt form increases water solubility, making it more suitable for pharmaceutical formulations compared to the non-ionic this compound .

Chlorobenzyl-Substituted Heterocyclic Esters

Ethyl [3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
  • Structure : Contains a trioxoimidazolidine ring system linked to a 2-chlorobenzyl group .
  • Key Data :

    Property Value
    Molecular Formula C₁₄H₁₃ClN₂O₅
    Molecular Weight 324.717 g/mol

Esters with Alternative Substituents

Methyl 2-phenylacetoacetate
  • Structure : A methyl ester with a phenylacetoacetate backbone, lacking the chlorobenzyl group .
  • Applications : A precursor in illicit amphetamine synthesis, highlighting its role in forensic chemistry.
  • Key Data: Property Value CAS No. 16648-44-5 Purity ≥98%

Comparison: The absence of the chlorobenzyl and amino groups reduces its pharmacological relevance but underscores its utility in industrial organic synthesis .

Physicochemical and Structural Comparisons

Crystal Structure Analysis

  • This compound: Limited crystallographic data available.
  • Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonylmethyl)benzyl)acetate: Crystal System: Monoclinic, space group P2₁/c Unit Cell Parameters:
Parameter Value (Å, °)
a 9.191(3)
b 10.725(5)
c 11.2390(10)
β 109.869(13)
  • Volume : 1041.9(6) ų .

Comparison : The extended methoxycarbonylmethyl substituent in this analog increases molecular bulk, affecting packing efficiency and solubility .

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